trans-3-(3-Methoxyphenyl)cyclobutanol

Conformational analysis Stereochemistry Molecular recognition

Sourcing stereochemically locked cyclobutanol scaffolds with predictable pharmacophore geometry is a common bottleneck in medchem programs. trans-3-(3-Methoxyphenyl)cyclobutanol (CAS 2007919-63-1) solves this with a fixed equatorial-trans conformation (>200 cm⁻¹ stability advantage over competing states) and a distinct meta-methoxy electronic profile (σₘ +0.12 vs. σₚ -0.27 for para analogs). - Enables precise matched molecular pair analysis to deconvolute electronic vs. steric contributions. - 26.3 kcal/mol ring strain supports prodrug strategies via tunable metabolic activation. Supplied by BenchChem with reliable global logistics for immediate research and development use.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Cat. No. B14044307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-(3-Methoxyphenyl)cyclobutanol
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2CC(C2)O
InChIInChI=1S/C11H14O2/c1-13-11-4-2-3-8(7-11)9-5-10(12)6-9/h2-4,7,9-10,12H,5-6H2,1H3
InChIKeyMWTIVCDPOFQBMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-3-(3-Methoxyphenyl)cyclobutanol – Rigid Cyclobutanol Scaffold Overview


trans-3-(3-Methoxyphenyl)cyclobutanol (CAS 2007919-63-1) is a trans-1,3-disubstituted cyclobutanol derivative that presents a 3-methoxyphenyl group at the C3 position and a hydroxyl group at C1 on the strained four-membered ring . Its molecular formula is C₁₁H₁₄O₂ with a molecular weight of 178.23 g/mol . The trans configuration locks the two substituents on opposite faces of the puckered cyclobutane ring, a stereochemical arrangement that cannot interconvert to the cis isomer without covalent bond breaking, endowing the compound with a fixed three-dimensional pharmacophore geometry . This rigidity, combined with the defined exit vectors of the cyclobutane core, makes it a valuable building block for medicinal chemistry programs that require precise spatial control of functional groups.

Stereochemistry
Trans-1,3-disubstituted cyclobutanol; fixed relative configuration
Aryl substitution
3-Methoxyphenyl (meta); distinct electronic signature vs. para
Scaffold utility
Rigid core with defined exit vectors for fragment-based design

Why Generic Cyclobutanol Analogs Cannot Replace This Compound


Cyclobutanol derivatives sharing the identical molecular formula (C₁₁H₁₄O₂) may appear interchangeable at first glance, but three non-trivial structural factors prevent functional substitution. First, the trans stereochemistry provides a distinct conformational energy landscape: the equatorial-trans conformer is the global minimum, at least 200 cm⁻¹ (≈0.57 kcal/mol) more stable than the next conformer, whereas the cis isomer forces one substituent into an axial-like orientation that raises energy and alters molecular shape . Second, the 3-methoxyphenyl substitution pattern generates a Hammett σₘ of +0.12 (net electron withdrawal), which is opposite in sign and 0.39 units different from the σₚ of −0.27 found in the 4-methoxy (para) analog [1]; this electronic difference translates to approximately 2.5-fold shifts in binding or reactivity equilibria. Third, the cyclobutane ring carries 26.3 kcal/mol of strain energy , which influences metabolic susceptibility in ways that cyclopentyl or cyclohexyl analogs do not replicate. Together, these factors mean that changing the stereochemistry, moving the methoxy group, or expanding the ring will produce a molecule with measurably different conformation, electronics, and metabolic fate.

Cis isomer
Adopts multiple higher-energy conformers; pharmacophore shape and target engagement may differ significantly.
Para-methoxy analog
Hammett σ sign reversal (σₚ = −0.27 vs. σₘ = +0.12) shifts electronic character; binding equilibria may change by ~2.5-fold.
Larger rings
Cyclopentyl/cyclohexyl analogs lack the high ring strain (26.3 kcal/mol) that defines metabolic susceptibility of the cyclobutane core.

Differentiation Evidence vs. Closest Analogs


Trans Conformer Stabilization vs. Cis Isomer

Variable-temperature infrared spectroscopy of cyclobutanol derivatives establishes that the trans isomer populates the equatorial-trans conformer — the global minimum on the potential energy surface — while the cis isomer necessarily places one substituent in a pseudo-axial orientation . The equatorial-trans conformer is 200 ± 50 cm⁻¹ (≈0.57 kcal/mol) lower in energy than the equatorial-gauche state and >650 cm⁻¹ (>1.86 kcal/mol) below either axial conformer . This energy gap means that at physiological temperature (310 K), the trans isomer exists as a single dominant conformer, whereas the cis isomer distributes across multiple higher-energy geometries, presenting a less well-defined pharmacophore to biological targets.

Trans vs. cis conformers
Class-level inference
Equatorial-trans ≥200 cm⁻¹ more stable than equatorial-gauche; >650 cm⁻¹ vs. axial states
Single dominant conformer reduces entropic penalty and sharpens SAR interpretation.
Data to verify; derived from cyclobutanol class spectroscopy.
Conformational analysis Stereochemistry Molecular recognition

Meta- vs. Para-Methoxy Electronic Effects

The 3‑methoxyphenyl substituent on trans-3-(3-Methoxyphenyl)cyclobutanol carries a Hammett σₘ constant of +0.12, reflecting net electron withdrawal via the inductive effect [1]. In sharp contrast, the 4‑methoxyphenyl (para) analog presents σₚ = −0.27, where the resonance electron-donating effect dominates [1]. Using the Hammett equation log(K/K₀) = ρσ, and assuming a typical reaction constant (ρ) of 1.0, the 0.39‑unit difference predicts a ~2.5‑fold shift in equilibrium or rate constants for electronic-sensitive processes [1]. This means that for any target where aryl electronics modulate binding — e.g., π‑stacking, charge‑transfer interactions, or hydrogen‑bond acceptance — the meta and para isomers will behave as distinct chemotypes.

Meta vs. para OCH₃
Class-level inference
σₘ = +0.12 (electron-withdrawing) vs. σₚ = −0.27 (electron-donating); Δσ = 0.39
Electronic property space distinct from para analog; supports matched-pair SAR exploration.
Hammett constants from literature; assumes ρ = 1.0 for fold-change estimate.
Electronic effects SAR Hammett analysis Medicinal chemistry

Cyclobutane Ring Strain vs. Larger Rings

The cyclobutane core of trans-3-(3-Methoxyphenyl)cyclobutanol contains 26.3 kcal/mol of ring strain energy , which is 19.8 kcal/mol higher than cyclopentane (≈6.5 kcal/mol) and 26.3 kcal/mol higher than cyclohexane (≈0 kcal/mol) [1]. Strained rings are known substrates for cytochrome P450 oxidation, and the elevated strain energy can translate into increased metabolic lability [1]. While this may be undesirable for some drug candidates, it can be purposefully exploited in prodrug strategies where rapid metabolic ring‑opening releases an active species. The trans-1,3-disubstitution pattern may offer some steric shielding of the ring, tunable by further functionalization .

Ring strain
Class-level inference
26.3 kcal/mol
High strain energy differentiates metabolic lability from larger-ring analogs.
Derived from combustion data; metabolic susceptibility is CYP-isoform dependent.
Metabolic stability Ring strain Cytochrome P450 Prodrug design

Diarylcyclobutane Estrogen Receptor Modulation Precedent

The patent literature on diarylcyclobutanes provides a class‑level pharmacological anchor: US 3,939,196 discloses that 3-(4-methoxyphenyl)cyclobutanol derivatives exhibit anti‑fertility activity mediated through estrogenic mechanisms [1]. Although the patented compounds predominantly feature para‑methoxy substitution, the bioisosteric nature of the meta‑methoxy group and the conserved cyclobutanol scaffold suggest that trans-3-(3-Methoxyphenyl)cyclobutanol could engage nuclear hormone receptors with a different electronic profile, potentially yielding altered potency or tissue selectivity. No direct head‑to‑head binding data for the target compound are publicly available; this evidence is offered as a class‑level pharmacological precedent.

ER modulation precedent
Supporting evidence
3-(4-Methoxyphenyl)cyclobutanol analogs active in rodent anti-fertility assays (US 3,939,196)
Class-level pharmacological anchor for nuclear receptor screening; meta-substituted analog untested.
Patent evidence; no head-to-head data for target compound.
Estrogen receptor Diarylcyclobutane Anti-fertility Nuclear receptor

High-Value Application Scenarios


Rigid Fragment for Crystallographic Screening

The trans configuration locks the compound into a single low-energy conformer (equatorial-trans) with a >200 cm⁻¹ advantage over competing states . This rigidity makes it an ideal fragment or scaffold for crystallographic screening campaigns, where a well-defined electron density map is essential. The fixed spatial relationship between the hydroxyl hydrogen-bond donor/acceptor and the methoxyphenyl aromatic ring provides a predictable pharmacophore geometry for structure-based design.

Matched Pair Analysis of Electronic SAR

The 0.39-unit Hammett differential (σₘ = +0.12 vs. σₚ = −0.27) [1] creates an opportunity to systematically probe the electronic requirements of a target binding pocket. A medicinal chemistry team can pair trans-3-(3-methoxyphenyl)cyclobutanol with its para‑methoxy analog in a matched molecular pair analysis to deconvolute electronic from steric contributions to affinity, selectivity, or functional activity.

Strain-Triggered Prodrug Release Design

The 26.3 kcal/mol ring strain energy makes the cyclobutanol core susceptible to oxidative or enzyme-catalyzed ring-opening, a property that can be harnessed for prodrug strategies. Conjugation of an active molecule to the hydroxyl group could yield a strained ester or carbonate prodrug that releases the payload upon metabolic activation, with the release rate tunable by additional ring substitution.

Nuclear Receptor Ligand Discovery

Patent evidence (US 3,939,196) demonstrating anti-fertility and estrogenic activity of closely related 3‑(4‑methoxyphenyl)cyclobutanol derivatives [2] provides a pharmacological rationale for screening trans-3-(3-methoxyphenyl)cyclobutanol against nuclear hormone receptors. The meta‑methoxy substituent offers a distinct electronic profile that could yield differential co‑regulator recruitment or tissue‑selective receptor modulation compared to the para‑substituted series.

Application
Selection Property
Validation Focus
Fragment-based crystallographic screening
Trans-stereochemical rigidity; single low-energy conformer
Well-defined electron density map fit
Matched-pair electronic SAR analysis
Meta vs. para Hammett electronic differential
Electron-withdrawing vs. donating aryl SAR vectors
Strain-triggered prodrug design
Cyclobutane ring strain liability (26.3 kcal/mol)
Metabolic ring-opening rate and release kinetics
Nuclear receptor ligand screening
Class-level estrogen receptor modulation precedent
Co-regulator recruitment and receptor-selectivity profiling
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